![molecular formula C19H23N3O5S B2560274 5-((4-(3-méthyl-2,2-dioxydebenzo[c][1,2,5]thiadiazol-1(3H)-yl)pipéridin-1-yl)méthyl)furan-2-carboxylate de méthyle CAS No. 2034608-91-6](/img/structure/B2560274.png)
5-((4-(3-méthyl-2,2-dioxydebenzo[c][1,2,5]thiadiazol-1(3H)-yl)pipéridin-1-yl)méthyl)furan-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of furan derivatives, characterized by a furan ring—a five-membered aromatic ring with one oxygen atom. Its structural complexity arises from the combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit.
Applications De Recherche Scientifique
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.
Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.
Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.
Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.
Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.
Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.
Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.
Comparaison Avec Des Composés Similaires
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate stands out due to its unique combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit. Similar compounds include:
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxamide
5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate
Propriétés
IUPAC Name |
methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRHSPCRIYDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
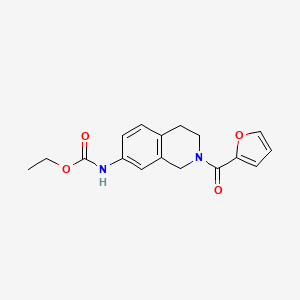
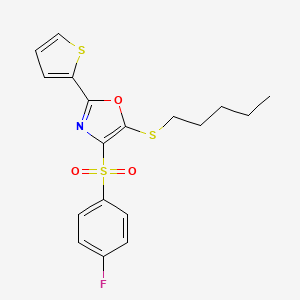
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2560194.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)
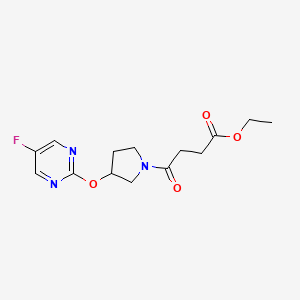
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
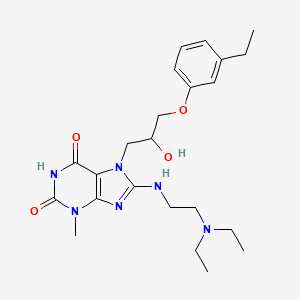
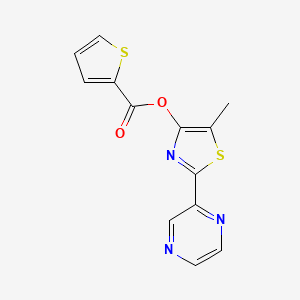
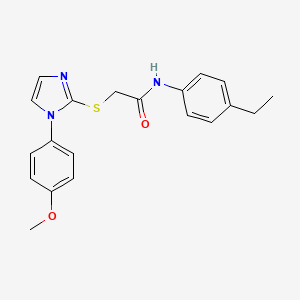
![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2560211.png)
